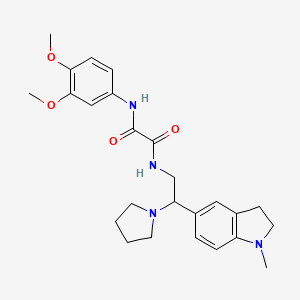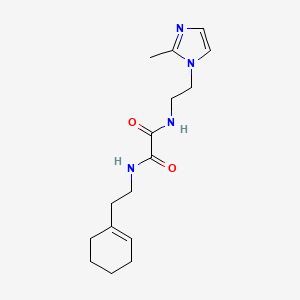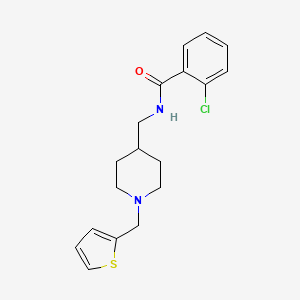
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide, also known as BTAA, is a chemical compound that has gained attention in scientific research due to its potential pharmaceutical applications.
Mecanismo De Acción
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide inhibits the activity of certain enzymes and receptors in the body through binding to their active sites. It has been shown to bind to the active site of histone deacetylases, beta-secretase, and the AMP-activated protein kinase. By binding to these targets, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can alter their activity and potentially lead to therapeutic effects.
Biochemical and Physiological Effects:
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to have a range of biochemical and physiological effects in various cell types and animal models. In cancer cells, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to induce apoptosis, or programmed cell death. In Alzheimer's disease models, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to decrease the formation of amyloid plaques in the brain. In diabetic models, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to improve glucose metabolism and insulin sensitivity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide in lab experiments is its ability to inhibit specific targets in the body, allowing for the study of their effects on disease processes. However, one limitation is the potential for off-target effects, as N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide may bind to other enzymes and receptors in the body. Additionally, the synthesis of N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can be complex and time-consuming, which may limit its availability for research purposes.
Direcciones Futuras
There are several potential future directions for research on N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide. One direction is the further study of its effects on cancer cells, including its potential use in combination with other cancer treatments. Another direction is the study of its effects on neurodegenerative diseases, including Alzheimer's disease and Parkinson's disease. Additionally, the potential use of N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide in treating metabolic disorders, such as diabetes and obesity, warrants further investigation. Finally, the development of more efficient synthesis methods for N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide could increase its availability for research purposes.
Métodos De Síntesis
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide can be synthesized through a multi-step process starting with the reaction of benzylamine with ethyl bromoacetate to form ethyl N-benzylglycinate. This intermediate is then reacted with thioacetamide and sodium hydride to produce the desired product, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide. The synthesis method has been optimized to increase yield and purity, making it a viable option for large-scale production.
Aplicaciones Científicas De Investigación
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has shown potential as a pharmaceutical agent due to its ability to inhibit the activity of certain enzymes and receptors in the body. It has been studied for its potential use in treating cancer, Alzheimer's disease, and diabetes. In cancer research, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of histone deacetylases, which are enzymes that play a role in cancer cell growth and survival. In Alzheimer's disease research, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to inhibit the activity of beta-secretase, an enzyme that plays a role in the formation of amyloid plaques in the brain. In diabetes research, N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide has been shown to activate the AMP-activated protein kinase, which plays a role in glucose metabolism.
Propiedades
IUPAC Name |
N-benzyl-N-(cyanomethyl)-2-thiophen-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N2OS/c16-8-9-17(12-13-5-2-1-3-6-13)15(18)11-14-7-4-10-19-14/h1-7,10H,9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXZDCQPPTZXGAL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN(CC#N)C(=O)CC2=CC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-benzyl-N-(cyanomethyl)-2-(thiophen-2-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-3-(2-fluorobenzyl)pyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2715373.png)
![N-(2-(6-(ethylthio)-4-(isopropylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)cyclohexanecarboxamide](/img/structure/B2715374.png)











![3,5-Dimethyl-4-[4-[(6-phenylpyrimidin-4-yl)oxymethyl]piperidin-1-yl]sulfonyl-1,2-oxazole](/img/structure/B2715395.png)